molecular formula C20H24ClN5O3 B2769029 9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923470-57-9

9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2769029
M. Wt: 417.89
InChI Key: OWXNDIHKXRUVKX-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the development of neuroprotective and anti-neuroinflammatory agents .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the creation of novel triazole-pyrimidine-based compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Structural Analysis and Synthesis

Research has delved into the synthesis and structural analysis of related heterocyclic molecules. For instance, studies have detailed the crystalline structures of compounds with similar molecular frameworks, highlighting the importance of hydrogen bonding and fused-ring systems in determining their physical and chemical properties. Such investigations provide insights into the design and synthesis of new compounds with potential scientific applications, including materials science and molecular engineering (Low et al., 2004).

Anticancer Applications

Some derivatives have been evaluated for their anticancer properties. For example, certain compounds synthesized using molecular iodine demonstrated good anti-proliferative properties against various cancer cell lines, indicating their potential as leads for developing new anticancer drugs (Mulakayala et al., 2012).

Receptor Ligand Development

Derivatives of related structures have been explored as ligands for specific receptors, suggesting their utility in developing therapeutic agents targeting neurological disorders and other conditions. Such research underscores the potential of these compounds in medicinal chemistry and drug design (Jurczyk et al., 2004).

Synthetic Methodologies

Innovative synthetic methodologies for related compounds have been reported, contributing to the advancement of organic synthesis techniques. These methodologies facilitate the creation of complex molecules, potentially leading to new materials and pharmaceuticals (imo et al., 1995).

Future Directions

The future directions of research on these compounds often involve the development of neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c1-5-8-24-18(27)16-17(23(3)20(24)28)22-19-25(10-12(2)11-26(16)19)13-6-7-15(29-4)14(21)9-13/h6-7,9,12H,5,8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXNDIHKXRUVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)OC)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16811702

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